1-(Isocyanatomethyl)naphthalin

Übersicht

Beschreibung

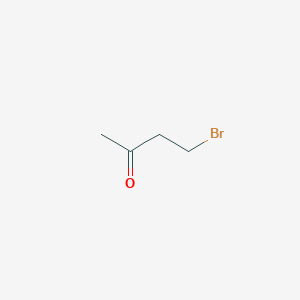

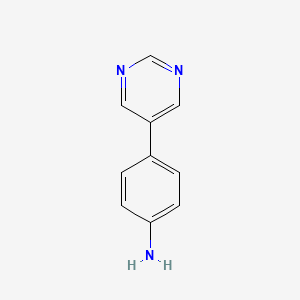

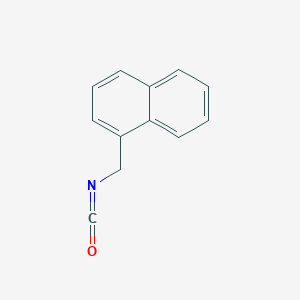

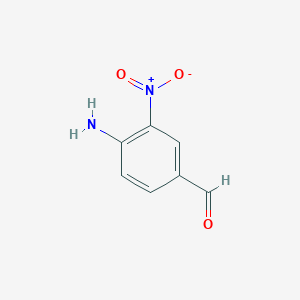

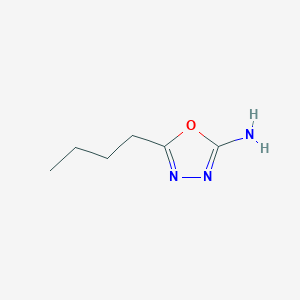

1-(Isocyanatomethyl)naphthalene is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol.

Molecular Structure Analysis

The molecule of 1-(Isocyanatomethyl)naphthalene contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is an isocyanatomethyl group .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Isocyanatomethyl)naphthalene are not available, naphthalene and its derivatives are known to undergo various reactions such as nitration, sulphonation, halogenation, and Friedel-Craft reactions .Physical And Chemical Properties Analysis

Naphthalene, the core structure of 1-(Isocyanatomethyl)naphthalene, is a white crystalline volatile solid. It sublimes slowly at room temperature, generating a highly flammable vapor . The specific physical and chemical properties of 1-(Isocyanatomethyl)naphthalene are not available in the resources.Wissenschaftliche Forschungsanwendungen

Multifunktionale Materialsysteme

1-Naphthole, einschließlich „1-(Isocyanatomethyl)naphthalin“, wurden auf ihre potenzielle Verwendung bei der Entwicklung effizienter multifunktionaler Materialsysteme (MFMS) untersucht. Diese Systeme sollen neben ihren primären mechanischen Eigenschaften zusätzliche Funktionen aufweisen . Die hohe Stabilität der aromatischen Struktur in Verbindung mit der Polarität, die durch die Substituenten gegeben ist, macht 1-Naphthole für diese Anwendung geeignet .

Korrosionsschutzmaterialien

1-Naphthole wurden als potenzielle Korrosionsschutzmaterialien identifiziert. Ihre hohe Stabilität und Polarität machen sie für diese Anwendung geeignet .

Nichtlineare optische (NLO) Geräte

1-Naphthole, einschließlich „this compound“, haben sich aufgrund ihrer hohen Stabilität und Polarität als sehr gute Materialien für NLO-Geräte erwiesen .

Organische Elektronik

Naphthalinderivate, wie z. B. „this compound“, weisen eine hohe Elektronenaffinität, gute Ladungsträgermobilität sowie hervorragende thermische und oxidative Stabilität auf. Diese Eigenschaften machen sie zu vielversprechenden Kandidaten für Anwendungen in der organischen Elektronik .

Photovoltaikgeräte

Die hohe Elektronenaffinität und die gute Ladungsträgermobilität von Naphthalinderivaten machen sie für den Einsatz in Photovoltaikgeräten geeignet .

Flexible Displays

Die hervorragende thermische und oxidative Stabilität von Naphthalinderivaten sowie ihre gute Ladungsträgermobilität machen sie zu vielversprechenden Kandidaten für den Einsatz in flexiblen Displays .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(Isocyanatomethyl)naphthalene is the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play a crucial role in inflammation and pain .

Mode of Action

1-(Isocyanatomethyl)naphthalene interacts with its targets by inhibiting the production of prostaglandins . It binds to formyl groups on proteins and prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, it inhibits phospholipase A2 (PLA2), which converts arachidonic acid into PGH2 .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting key enzymes in this pathway, 1-(Isocyanatomethyl)naphthalene reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

Its molecular weight (18321 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of prostaglandin production by 1-(Isocyanatomethyl)naphthalene results in anti-inflammatory effects . This makes it useful in the treatment of chronic asthma and other inflammatory diseases, such as rheumatoid arthritis .

Biochemische Analyse

Biochemical Properties

1-(Isocyanatomethyl)naphthalene plays a crucial role in biochemical reactions by inhibiting the production of prostaglandins, which are involved in inflammation and pain . It interacts with enzymes such as phospholipase A2 (PLA2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, 1-(Isocyanatomethyl)naphthalene binds to formyl groups on proteins, further inhibiting prostaglandin formation . These interactions highlight the compound’s potential in managing inflammatory conditions.

Cellular Effects

1-(Isocyanatomethyl)naphthalene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of alkali metal ions by interacting with phospholipase A2 (PLA2), which plays a role in cellular signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s anti-inflammatory properties also contribute to its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of 1-(Isocyanatomethyl)naphthalene involves its binding interactions with biomolecules and enzyme inhibition. By binding to formyl groups on proteins, it prevents the formation of prostaglandins, which are key mediators of inflammation . Additionally, the compound inhibits phospholipase A2 (PLA2), reducing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . These interactions at the molecular level contribute to the compound’s anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Isocyanatomethyl)naphthalene have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1-(Isocyanatomethyl)naphthalene remains stable under certain conditions, allowing for sustained inhibition of prostaglandin production . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of 1-(Isocyanatomethyl)naphthalene vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostaglandin production and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the optimal therapeutic range and minimizing potential side effects.

Metabolic Pathways

1-(Isocyanatomethyl)naphthalene is involved in specific metabolic pathways, including the inhibition of phospholipase A2 (PLA2) and the subsequent reduction in prostaglandin production . The compound’s interaction with enzymes and cofactors in these pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

Within cells and tissues, 1-(Isocyanatomethyl)naphthalene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic use and minimizing adverse effects.

Subcellular Localization

The subcellular localization of 1-(Isocyanatomethyl)naphthalene plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its interactions with biomolecules and its overall effectiveness in inhibiting prostaglandin production

Eigenschaften

IUPAC Name |

1-(isocyanatomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYQUKHNHPEPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532485 | |

| Record name | 1-(Isocyanatomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61924-27-4 | |

| Record name | 1-(Isocyanatomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)